molecular formula C18H20O5 B5739702 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B5739702
M. Wt: 316.3 g/mol
InChI Key: SPQXXKXXNFEOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDE is a ketone derivative of the phenethylamine family and has been synthesized through various methods.

Mechanism of Action

The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been reported to act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to interact with the sigma-1 receptor, a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and protein synthesis.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been reported to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a reagent for the synthesis of various compounds. 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has also been reported to have low toxicity, making it a safe compound to work with in the lab. However, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone is not fully understood, which may limit its use in certain studies.

Future Directions

For the study of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone include the development of 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone-based drugs, the study of its mechanism of action, and the development of new synthesis methods.

Synthesis Methods

1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone can be synthesized through various methods, including the condensation of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetate and sodium borohydride. Another method involves the reaction of 2,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde with ethyl acetoacetate and ammonium acetate in ethanol. These methods have been reported in scientific literature and have been used to synthesize 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone for research purposes.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic chemistry. In medicinal chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In organic chemistry, 1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-13-6-7-14(17(11-13)22-3)15(19)9-12-5-8-16(21-2)18(10-12)23-4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQXXKXXNFEOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

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